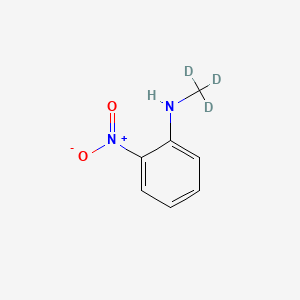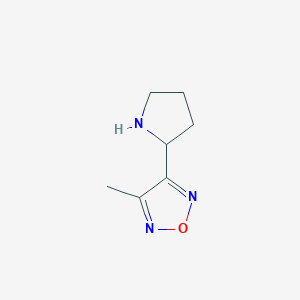
3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole
説明
3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole is a compound with the molecular formula C7H11N3O and a molecular weight of 153.18 . It is a liquid at room temperature . The compound has attracted the attention of scientists from various fields.
Synthesis Analysis
The synthesis of compounds like 3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The structure of 3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole is a liquid at room temperature . It has a molecular weight of 153.18 .科学的研究の応用
Drug Discovery and Development
The pyrrolidine ring, a component of 3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole, is widely used in medicinal chemistry to develop compounds for treating human diseases. Its saturated nature allows for efficient exploration of pharmacophore space due to sp3 hybridization, contributing to the stereochemistry of the molecule and providing increased three-dimensional coverage .
Treatment of Autoimmune Diseases
Recent studies have shown that pyrrolidine derivatives, like 3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole, can act as inverse agonists for the retinoic acid-related orphan receptor γ (RORγt). This receptor is involved in autoimmune diseases, and modifying the stereochemistry of pyrrolidine derivatives has been beneficial for activity .
Synthesis Strategies
The synthesis of pyrrolidine derivatives, including 3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole, can be approached by constructing the ring from different cyclic or acyclic precursors or by functionalizing preformed pyrrolidine rings, such as proline derivatives. This flexibility in synthesis strategies aids in the design of compounds with varied biological profiles .
Antiviral Agents
Indole derivatives, which share structural similarities with pyrrolidine derivatives, have been reported to possess significant antiviral activities. This suggests that compounds like 3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole could be explored for their potential as antiviral agents .
Cognitive Function Enhancement
Pyrrolidine derivatives have been investigated for their role in enhancing synaptic plasticity and cognitive function. For instance, selective phosphodiesterase 9 (PDE9) inhibitors that include pyrrolidine structures have shown promise in improving cognitive abilities in rodents .
Antitumor Activity
The antitumor activity of pyrrolidine derivatives has been evaluated in vitro. Compounds like 3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole have been tested against human malignant melanoma cells, indicating their potential use in cancer treatment .
作用機序
- One study discusses the design of molecules with a similar pyrrolidine scaffold. For instance, bicyclic sulfonamide derivatives showed potency towards RORγt (a nuclear receptor involved in immune regulation) but also had undesirable activity against pregnane X receptor (PXR). PXR plays a role in detoxification and clearance of foreign substances from the body.
Target of Action
特性
IUPAC Name |
3-methyl-4-pyrrolidin-2-yl-1,2,5-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-7(10-11-9-5)6-3-2-4-8-6/h6,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYORNGAPDTTKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672390 | |
| Record name | 3-Methyl-4-(pyrrolidin-2-yl)-1,2,5-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole | |
CAS RN |
936940-68-0 | |
| Record name | 3-Methyl-4-(2-pyrrolidinyl)-1,2,5-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936940-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-4-(pyrrolidin-2-yl)-1,2,5-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(3-Chloro-4-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B1419309.png)
![3-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B1419313.png)
![tert-Butyl 14-(N-Boc-amino)-1-[3-(mercaptocarbamoyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate](/img/structure/B1419314.png)
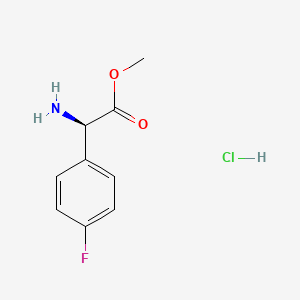
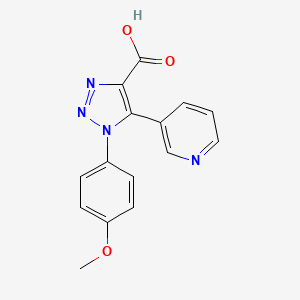
![N-{(4-chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine](/img/structure/B1419317.png)
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide](/img/structure/B1419318.png)
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B1419319.png)
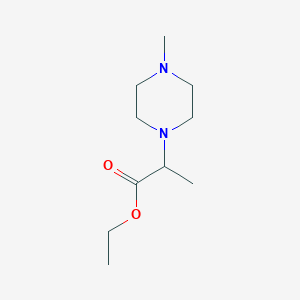
![3-[(2-Chloro-4-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1419322.png)

